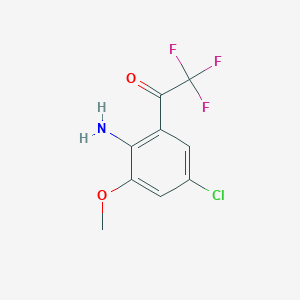

4-氯-2-三氟乙酰基-6-甲氧基苯胺

描述

Synthesis Analysis

The synthesis of compounds related to 4-Chloro-2-trifluoroacetyl-6-methoxyaniline involves multiple steps, including cyclization, nitrification, and chlorination processes. These steps start with more simple molecules and gradually build up to the target compound, ensuring high yields and suitability for large-scale studies. The synthesis process is characterized by its simplicity and mild reaction conditions, making it favorable for laboratory and industrial applications (Lei Zhao, Fei Lei, & Yuping Guo, 2017).

Molecular Structure Analysis

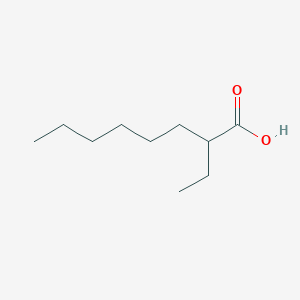

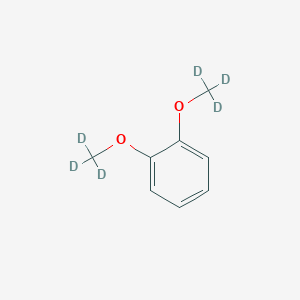

The molecular structure of compounds related to 4-Chloro-2-trifluoroacetyl-6-methoxyaniline has been studied using techniques such as NMR and X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and the nature of its chemical bonds, providing insights into its reactivity and properties. The presence of a chloro group, a trifluoroacetyl group, and a methoxy group contributes to the compound's unique chemical behavior (V. Iaroshenko et al., 2011).

Chemical Reactions and Properties

4-Chloro-2-trifluoroacetyl-6-methoxyaniline participates in various chemical reactions, contributing to the synthesis of heteroannulated coumarins and other complex molecules. Its reactivity with electron-rich aminoheterocycles, dimethyl 1,3-acetonedicarboxylate, hydrazines, alkyl thioglycolates, and methyl sarcosinate demonstrates its versatility as a precursor for diverse chemical syntheses. The introduction of different functional groups through these reactions allows for the creation of molecules with tailored chemical properties (V. Iaroshenko et al., 2011).

科学研究应用

合成和化学反应性

研究重点介绍了 4-氯-2-三氟乙酰基-6-甲氧基苯胺衍生物在复杂分子合成中作为关键中间体的用途。例如,Iaroshenko 等人 (2011) 讨论了使用 4-氯-3-(三氟乙酰基)-香豆素(一种密切相关的化合物)进行 3,4-稠合香豆素的区域选择性合成,展示了其在构建具有潜在生物活性的杂环结构中的重要性 (Iaroshenko 等人,2011)。Zhao 等人 (2017) 的另一项研究强调了从 4-甲氧基苯胺制备的 4-氯-6-甲氧基-2-甲基-3-硝基喹啉的合成灵活性,突出了该化合物在生成喹啉衍生物(在药物研究和开发中很有价值)方面的用途 (Zhao 等人,2017)。

分析应用

在分析化学领域,衍生物在增强检测和分析生物分子的方法中找到了应用。Brückner 和 Wachsmann (2003) 从甲氧基苯胺衍生物合成了一种荧光试剂,用于 α-氨基酸的衍生化,提高了它们在液相色谱中的检测限,这是氨基酸分析在各种生物样品中的关键进步 (Brückner 和 Wachsmann,2003)。

材料科学和非线性光学性质

该化合物的衍生物也有助于开发具有独特性质的材料。Siva 等人 (2017) 研究了 4-甲氧基苯胺三氟乙酸盐(一种衍生物)的非线性光学性质,揭示了其由于其显着的超极化率值而在制造光学应用材料方面的潜力。这项研究强调了该衍生物在增强非线性光学材料性能方面的适用性 (Siva 等人,2017)。

环境应用

此外,Chaturvedi 和 Katoch (2020) 对芬顿类氧化法降解甲氧基苯胺(包括 4-氯-2-三氟乙酰基-6-甲氧基苯胺的衍生物)的研究说明了该化合物与环境化学的相关性。他们的工作提供了利用该化合物及其衍生物处理工业废水的见解,从而减轻了有害化学物质对环境的影响 (Chaturvedi 和 Katoch,2020)。

属性

IUPAC Name |

1-(2-amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-16-6-3-4(10)2-5(7(6)14)8(15)9(11,12)13/h2-3H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPZPJCLOXKMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)C(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579677 | |

| Record name | 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205756-22-5 | |

| Record name | 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)